molecular formula C10H10F3NO3 B7856127 4-Nitro-1-propoxy-2-(trifluoromethyl)benzene

4-Nitro-1-propoxy-2-(trifluoromethyl)benzene

Cat. No.: B7856127
M. Wt: 249.19 g/mol
InChI Key: JQMOWLXFGCTGRR-UHFFFAOYSA-N
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Description

4-Nitro-1-propoxy-2-(trifluoromethyl)benzene is an organic compound characterized by a benzene ring substituted with a nitro group (-NO2), a propoxy group (-OCH2CH2CH3), and a trifluoromethyl group (-CF3)

Preparation Methods

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-1-propoxy-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to form nitroso or azo derivatives.

  • Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents like iron (Fe) and hydrochloric acid (HCl).

  • Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Iron (Fe) and hydrochloric acid (HCl) or hydrogen (H2) in the presence of a catalyst.

  • Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed:

  • Oxidation: Nitroso derivatives or azo compounds.

  • Reduction: 4-Amino-1-propoxy-2-(trifluoromethyl)benzene.

  • Substitution: Halogenated derivatives of the propoxy group.

Scientific Research Applications

4-Nitro-1-propoxy-2-(trifluoromethyl)benzene has several applications in scientific research:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

  • Biology: It can be used as a fluorescent probe or a biological marker in biochemical assays.

  • Industry: It is used as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Nitro-1-propoxy-2-(trifluoromethyl)benzene exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 4-Nitroaniline

  • 2-Nitrophenol

  • 4-Nitrobenzoic acid

  • 2-Nitrobenzyl alcohol

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Properties

IUPAC Name

4-nitro-1-propoxy-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c1-2-5-17-9-4-3-7(14(15)16)6-8(9)10(11,12)13/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMOWLXFGCTGRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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